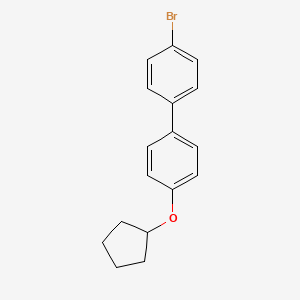
4-Bromo-4'-(cyclopentyloxy)biphényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-Bromo-4’-(cyclopentyloxy)biphenyl has diverse applications in scientific research :
Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.
Biology: Studied for its effects on NMDA receptors, which are involved in synaptic plasticity and memory formation.
Medicine: Potential therapeutic applications in neurodegenerative diseases and psychiatric disorders due to its NMDA receptor antagonistic properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
The safety data sheet for “4-Bromo-4’-(cyclopentyloxy)biphenyl” suggests that it may cause skin and eye irritation, and may cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the following steps :
Bromination of Biphenyl: Biphenyl is dissolved in dichloroethane, and liquid bromine is added. Chlorine gas is introduced to facilitate the reaction, which is monitored using gas chromatography. The reaction mixture is then heated and stirred for several hours.
Cyclopentyloxy Group Introduction: The brominated biphenyl is reacted with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-Bromo-4’-(cyclopentyloxy)biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-4’-(cyclopentyloxy)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form biphenyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-amino-4’-(cyclopentyloxy)biphenyl or 4-thio-4’-(cyclopentyloxy)biphenyl.
Oxidation: Formation of 4-bromo-4’-(cyclopentyloxy)quinone.
Reduction: Formation of 4-bromo-4’-(cyclopentyloxy)biphenyl derivatives.
Mécanisme D'action
The primary mechanism of action of 4-Bromo-4’-(cyclopentyloxy)biphenyl involves its antagonistic activity on the NMDA receptor. The compound binds to the receptor and inhibits its activity, thereby modulating synaptic plasticity and memory formation. This interaction affects various molecular pathways, including calcium influx and downstream signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-4’-(methoxy)biphenyl: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
4-Bromo-4’-(ethoxy)biphenyl: Contains an ethoxy group instead of a cyclopentyloxy group.
4-Bromo-4’-(propoxy)biphenyl: Features a propoxy group in place of the cyclopentyloxy group.
Uniqueness
4-Bromo-4’-(cyclopentyloxy)biphenyl is unique due to its specific cyclopentyloxy group, which imparts distinct steric and electronic properties
Propriétés
IUPAC Name |
1-bromo-4-(4-cyclopentyloxyphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c18-15-9-5-13(6-10-15)14-7-11-17(12-8-14)19-16-3-1-2-4-16/h5-12,16H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENFKMUZOLKPSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718414 |
Source


|
| Record name | 4-Bromo-4'-(cyclopentyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-50-3 |
Source


|
| Record name | 4-Bromo-4'-(cyclopentyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
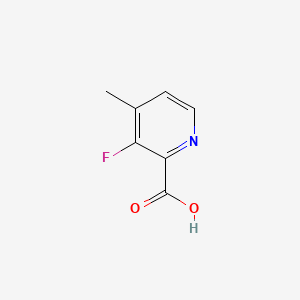
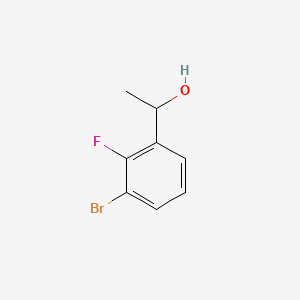
![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B580444.png)
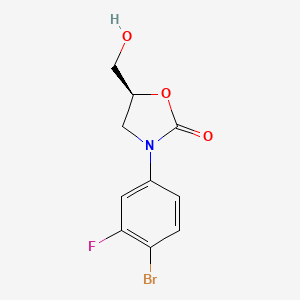



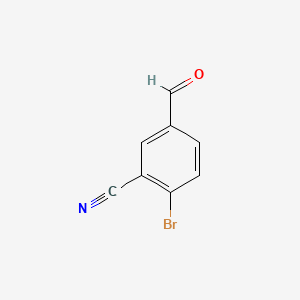
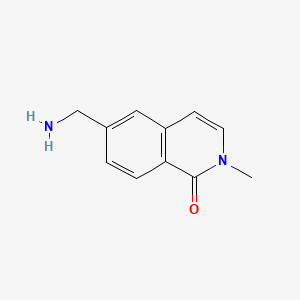
![5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B580454.png)
![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)

![2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide](/img/structure/B580457.png)

